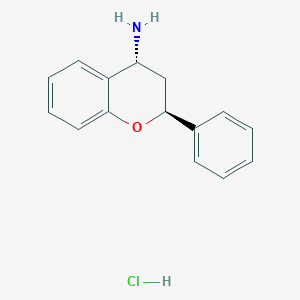
(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical formulations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylchroman-4-one.
Reduction: The carbonyl group of 2-phenylchroman-4-one is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine through a reductive amination process, using reagents like sodium cyanoborohydride and an appropriate amine source.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors for the reduction and amination steps, and large-scale chromatography for enantiomeric separation.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: The chroman ring can be further reduced under strong reducing conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Fully reduced chroman derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
科学研究应用
Chemistry
In chemistry, (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
Biologically, this compound is studied for its interaction with neurotransmitter receptors. It has shown potential as a ligand for certain G-protein coupled receptors, influencing neurological pathways.
Medicine
In medicine, this compound is investigated for its neuroprotective properties. It is being explored as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry
Industrially, the compound is used in the development of pharmaceuticals. Its hydrochloride salt form is particularly valuable for creating stable and soluble drug formulations.
作用机制
The mechanism of action of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with specific molecular targets in the brain. It acts as an agonist or antagonist at various neurotransmitter receptors, modulating signal transduction pathways. This modulation can lead to neuroprotective effects, reducing neuronal damage and promoting cell survival.
相似化合物的比较
Similar Compounds
(2S,4S)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine: Another enantiomer with different pharmacological properties.
2-Phenylchroman-4-one: The precursor in the synthesis, lacking the amine group.
Chroman derivatives: Various derivatives with modifications on the chroman ring.
Uniqueness
(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomers and other chroman derivatives. Its hydrochloride form also enhances its pharmaceutical applicability by improving solubility and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
(2S,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-9,13,15H,10,16H2;1H/t13-,15+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDSLDXOMOAWTC-PBCQUBLHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@@H]1C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
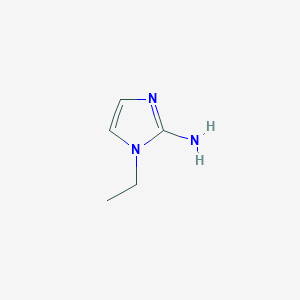
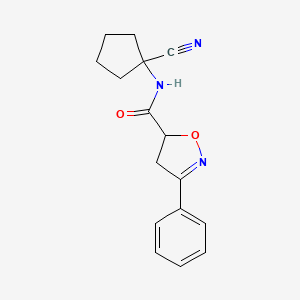

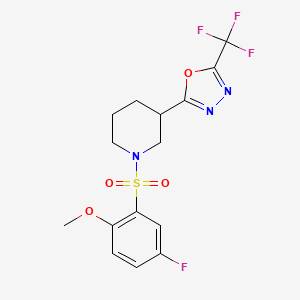
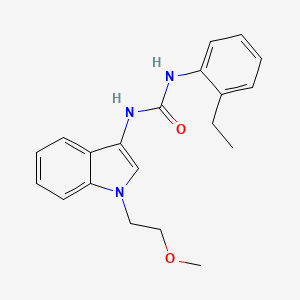
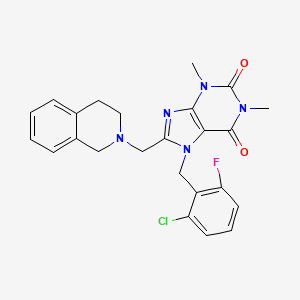
![2-chloro-1-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B2930500.png)
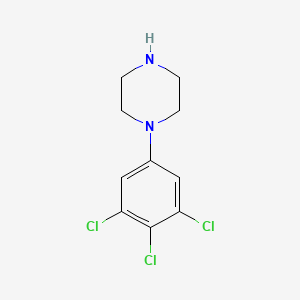
![N-{[4-(4-bromophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)
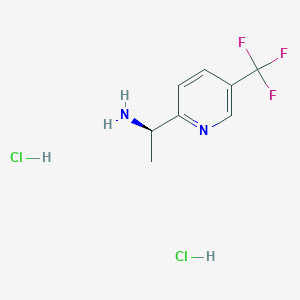
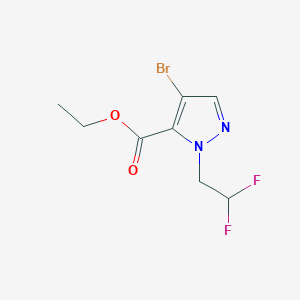
![10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2930508.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2930510.png)
![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2930511.png)
